molecular formula C10H13NOS B13243092 5-Methyl-5-(thiophen-3-yl)piperidin-2-one

5-Methyl-5-(thiophen-3-yl)piperidin-2-one

Cat. No.: B13243092
M. Wt: 195.28 g/mol
InChI Key: YHJBEKITYXTMRD-UHFFFAOYSA-N
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Description

5-Methyl-5-(thiophen-3-yl)piperidin-2-one is a heterocyclic compound that features a piperidine ring substituted with a methyl group and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(thiophen-3-yl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-thiophenecarboxaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired piperidinone . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing automated systems for monitoring and control .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-(thiophen-3-yl)piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methyl-5-(thiophen-3-yl)piperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-5-(thiophen-3-yl)piperidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions, while the piperidine ring can form hydrogen bonds, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-5-(thiophen-3-yl)piperidin-2-one is unique due to the combination of the piperidine and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

5-methyl-5-thiophen-3-ylpiperidin-2-one

InChI

InChI=1S/C10H13NOS/c1-10(8-3-5-13-6-8)4-2-9(12)11-7-10/h3,5-6H,2,4,7H2,1H3,(H,11,12)

InChI Key

YHJBEKITYXTMRD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)NC1)C2=CSC=C2

Origin of Product

United States

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